马来酰亚胺丁酸

描述

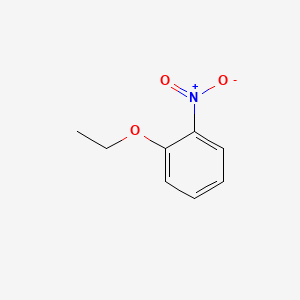

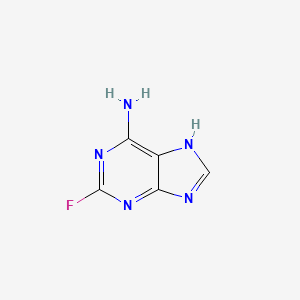

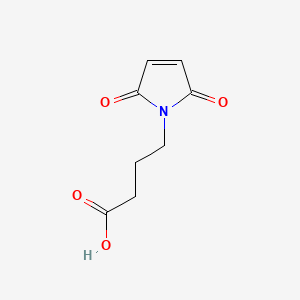

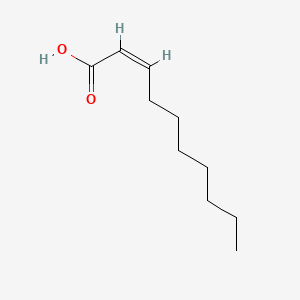

4-Maleimidobutyric acid, also known as 4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid, contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

During the synthesis of UCS1025A, a chromatography-free preparation of 4-maleimidobutyric acid was developed on a one-mole scale . Maleimidoalkanoic acids and their activated derivatives, such as their N-hydroxysuccinimide esters, are important, though expensive, linkers for the conjugation of biomolecules .Molecular Structure Analysis

The empirical formula of 4-Maleimidobutyric acid is C8H9NO4 . It has a molecular weight of 183.16 .Chemical Reactions Analysis

The terminal carboxylic acid of 4-Maleimidobutyric acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis

4-Maleimidobutyric acid is a solid at 20°C . It should be stored at a temperature between 0-10°C .科学研究应用

生物偶联和交联

马来酰亚胺丁酸广泛应用于生物偶联,特别是作为交联剂,因为它与蛋白质中的巯基具有反应性 . 该化合物可以促进各种生物分子的稳定附着,包括抗体、肽和药物,到其他实体,如载体、表面或其他蛋白质。这种应用对于开发靶向药物递送系统和抗体-药物偶联物至关重要,而这些系统是个性化医疗的最前沿。

药物开发

在药物开发领域,马来酰亚胺丁酸在构建生物偶联物中充当间隔基或连接基 . 它的作用在设计新的治疗剂中至关重要,它有助于将治疗性有效载荷连接到靶向部分,从而提高药物的功效和特异性,尤其是在癌症治疗中。

蛋白质修饰

马来酰亚胺丁酸在蛋白质的位点特异性修饰中起着重要作用。 它与蛋白质中的巯基反应形成稳定的硫醚键,从而可以精确地修饰蛋白质,而不会影响其整体结构或功能 . 这在蛋白质功能、相互作用的研究以及基于蛋白质的生物制剂的开发中尤其重要。

材料科学

在材料科学中,马来酰亚胺丁酸被用来修饰材料的表面性质。 它可用于将生物分子连接到聚合物或其他基质上,这对创建用于医疗植入物、组织工程和生物传感器的生物相容性材料至关重要 .

分析化学

马来酰亚胺丁酸在分析化学中被用作衍生化试剂。 它用于标记肽和蛋白质,以便随后通过质谱法或色谱法进行分析,有助于在复杂样品中识别和量化这些生物分子 .

医学研究

在医学研究中,马来酰亚胺丁酸用于制备酶联免疫吸附测定 (EIA) 试剂 . 它也被用作膜巯基的探针,这对于理解细胞膜动力学以及各种药物在细胞水平上的作用具有重要意义。

作用机制

Target of Action

4-Maleimidobutyric acid is a PROTAC linker and a modification reagent for thiol groups in proteins . It is primarily used to modify proteins or large biomolecules for functionalization and cross-linking chemical modification reactions .

Mode of Action

4-Maleimidobutyric acid is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is typically coupled initially to molecules containing primary amines by amide bonds . The second coupling is specific for molecules containing free sulfhydryl by thioether linkage . This dual reactivity allows it to create a bridge between two different biomolecules, enabling the construction of complex bioconjugates .

Result of Action

The molecular and cellular effects of 4-Maleimidobutyric acid’s action would depend on the specific biomolecules it is used to modify. As a cross-linking agent, it can enable the construction of complex bioconjugates, which can have a wide range of effects depending on their specific composition and structure .

Action Environment

The action, efficacy, and stability of 4-Maleimidobutyric acid can be influenced by various environmental factors. For instance, the coupling reactions it is involved in are typically buffered at specific pH levels . Furthermore, it is sensitive to moisture and should be stored in a cool place . The specific environmental conditions required would also depend on the biomolecules it is used with.

安全和危害

未来方向

4-Maleimidobutyric acid may be used as a spacer in the construction of drug and other types of bioconjugates . It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent . It is a modification reagent for thiol groups in proteins . This suggests potential future applications in the field of drug development and bioconjugation .

属性

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPQROHLJFARLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392183 | |

| Record name | 4-Maleimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57078-98-5 | |

| Record name | 4-Maleimidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Maleimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Maleimidobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)